2,6-Dichloro-3-methylpyridine
Overview
Description
2,6-Dichloro-3-methylpyridine is an organic compound with the molecular formula C6H5Cl2N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methyl group at the 3 position on the pyridine ring. This compound is a valuable intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Mechanism of Action
Target of Action
2,6-Dichloro-3-methylpyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . This compound plays a crucial role in these reactions.
Biochemical Pathways
It is known that the compound is used in the sm coupling reaction, which is a key process in organic synthesis . This reaction is used to create carbon-carbon bonds, which are fundamental in the construction of complex organic molecules. Therefore, the compound indirectly influences various biochemical pathways through its role in the synthesis of other compounds.
Pharmacokinetics
It is slightly soluble in water , which may influence its absorption and distribution in biological systems
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the SM coupling reaction . This enables the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and function.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound’s solubility in water can affect its efficacy and stability in different environments
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-3-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to alterations in metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which can result in the accumulation of substrates and the depletion of products . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of various metabolites . These metabolites can have different biological activities, which can further influence cellular processes. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity . Threshold effects have been observed, where a certain dosage level must be reached before any noticeable biological effects occur. High doses of this compound can lead to adverse effects, such as liver toxicity and oxidative stress.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, which facilitate their excretion from the body. The involvement of this compound in these metabolic pathways can influence metabolic flux and the levels of different metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its binding to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. It can be localized to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . This localization is often mediated by targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,6-Dichloro-3-methylpyridine involves the chlorination of 3-methylpyridine. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:
- Chlorination of 3-methylpyridine using chlorine gas.
- Purification of the product through distillation or recrystallization.
- Quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 2,6-dichloro-3-methylpiperidine
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst
Major Products
Substitution: Formation of 2,6-diamino-3-methylpyridine or 2,6-dithio-3-methylpyridine.
Oxidation: Formation of 2,6-dichloro-3-pyridinecarboxylic acid.
Reduction: Formation of 2,6-dichloro-3-methylpiperidine
Scientific Research Applications
2,6-Dichloro-3-methylpyridine is widely used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Lacks the methyl group at the 3 position.
3,5-Dichloro-2-methylpyridine: Chlorine atoms are at the 3 and 5 positions instead of 2 and 6.
2,6-Dichloro-4-methylpyridine: Methyl group is at the 4 position instead of 3
Uniqueness
2,6-Dichloro-3-methylpyridine is unique due to the specific positioning of the chlorine atoms and the methyl group, which imparts distinct chemical properties and reactivity. This unique structure makes it a valuable intermediate in various chemical syntheses and applications .
Properties
IUPAC Name |
2,6-dichloro-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIKCOPEHZTQJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355732 | |
Record name | 2,6-dichloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58584-94-4 | |
Record name | 2,6-dichloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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